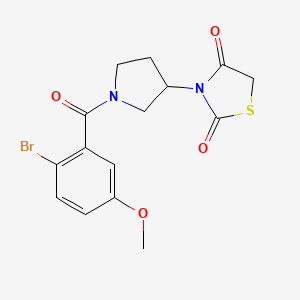

3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

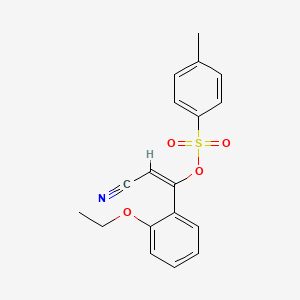

Synthesis and Functionalization

Thiazolidine-2,4-diones serve as a critical scaffold for synthesizing various heterocyclic compounds that interact with biological targets. The synthesis of benzylidene-2,4-thiazolidinedione derivatives, including compounds structurally related to 3-(1-(2-Bromo-5-methoxybenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione, involves methods like the fusion of α-amino acid ethyl esters with aromatic aldehydes, followed by cyclization to yield bicyclic compounds, which are of significant interest due to their potential biological activities (Badr, M., Aly, M. M., Fahmy, A., & Mansour, M. E., 1981).

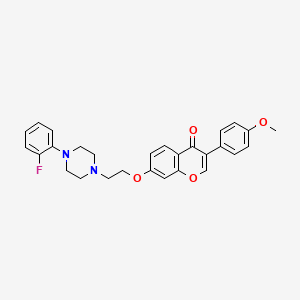

Biological Activities

The biological activities of thiazolidine-2,4-diones and their derivatives have been extensively studied. For example, substituted pyridines and purines containing 2,4-thiazolidinedione have shown effects on triglyceride accumulation in vitro and exhibited hypoglycemic and hypolipidemic activities in vivo (Kim, B. Y., Ahn, J. B., Lee, H. W., Kang, S. K., Lee, J. H., Shin, J. S., Ahn, S. K., Hong, C. I., & Yoon, S. S., 2004). Another study on imidazopyridine thiazolidine-2,4-diones designed from pyridines showed promising results for insulin-induced adipocyte differentiation in vitro and hypoglycemic activity in vivo, highlighting their potential as novel hypoglycemic agents (Oguchi, M., Wada, K., Honma, H., Tanaka, A., Kaneko, T., Sakakibara, S., Ohsumi, J., Serizawa, N., Fujiwara, T., Horikoshi, H., & Fujita, T., 2000).

Antimicrobial and Antifungal Activities

Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities against various pathogens. Some compounds demonstrated moderate antibacterial and antifungal activities, indicating the potential for developing new antimicrobial agents (Alhameed, R. A., Almarhoon, Z., Bukhari, S. I., El‐Faham, A., de la Torre, B. G., & Albericio, F., 2019).

Selective Cytotoxic and Genotoxic Activities

One study focused on the cytotoxic and genotoxic activities of benzylidene-2,4-thiazolidinedione derivatives against human lung carcinoma cells. A compound within this class exhibited potent cytotoxicity specifically against the NCI-H292 lung cancer cell line, with observed apoptosis and genotoxicity, suggesting the therapeutic potential of these compounds in cancer treatment (Rodrigues, M. D., Santiago, P. B. G. S., Marques, K. M. R., Pereira, V. R. A., de Castro, M. C. A. D., Cantalice, J. C. L. L., da Silva, T. D., Adam, M. L., do Nascimento, S. C., de Albuquerque, J. F. C., & Militão, G., 2018).

Wirkmechanismus

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

For instance, they improve insulin resistance by activating the PPAR-γ receptor . They also inhibit cytoplasmic Mur ligases, thereby exhibiting antimicrobial action .

Biochemical Pathways

They improve insulin resistance, thereby affecting the insulin signaling pathway . They also inhibit cytoplasmic Mur ligases, affecting the bacterial cell wall synthesis pathway .

Result of Action

They improve insulin resistance, which can have a significant impact on cells, particularly in the context of diabetes . They also exhibit antimicrobial action, which can affect bacterial cells .

Eigenschaften

IUPAC Name |

3-[1-(2-bromo-5-methoxybenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O4S/c1-22-10-2-3-12(16)11(6-10)14(20)17-5-4-9(7-17)18-13(19)8-23-15(18)21/h2-3,6,9H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTGQVMDOLODGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)N2CCC(C2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2434009.png)

![1-[5-(3-Chlorophenyl)-1,2-oxazole-3-carbonyl]-2,3-dihydroindole-3-carboxylic acid](/img/structure/B2434010.png)

![2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2434015.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2434016.png)

![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)

![4-Methylbenzyl 2-[4-(4-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxylate](/img/structure/B2434018.png)

![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2434023.png)

![3-[3-(Ethylsulfamoyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2434026.png)

![2-[3-(2,2,2-Trifluoroethyl)phenyl]acetic acid](/img/structure/B2434031.png)